molecular formula C15H11NO B6367240 3-(Naphthalen-2-yl)pyridin-2-ol CAS No. 426823-56-5

3-(Naphthalen-2-yl)pyridin-2-ol

Cat. No.: B6367240
CAS No.: 426823-56-5
M. Wt: 221.25 g/mol
InChI Key: UPSSWRCDUMVHDP-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)pyridin-2-ol is an organic compound that features a naphthalene ring fused to a pyridine ring with a hydroxyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with naphthalene derivatives under specific conditions. For instance, the reaction can be catalyzed by transition metals such as copper or rhodium, which facilitate the formation of the desired product through oxidative coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl-pyridinone derivatives, while reduction can produce naphthyl-pyridin-2-yl alcohols .

Scientific Research Applications

3-(Naphthalen-2-yl)pyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)pyridin-2-ol is unique due to its combination of a naphthalene ring and a hydroxyl-substituted pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-naphthalen-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-14(6-3-9-16-15)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSSWRCDUMVHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682868
Record name 3-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426823-56-5
Record name 3-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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